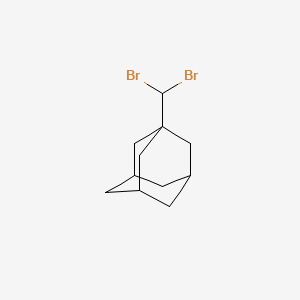
1-(Dibromomethyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibromomethyl)adamantane is a chemical compound with the molecular formula C11H16Br2 and a molecular weight of 308.058 g/mol . It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two bromine atoms attached to a methyl group, which is further connected to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1-(Dibromomethyl)adamantane typically involves the bromination of adamantane derivatives. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, which allow for better control over reaction parameters and yield optimization. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
1-(Dibromomethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(Methyl)adamantane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantane carboxylic acids or other oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1-(Dibromomethyl)adamantane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Dibromomethyl)adamantane exerts its effects is largely dependent on its chemical reactivity and structural properties. The bromine atoms provide sites for further functionalization, allowing the compound to interact with various molecular targets. In biological systems, adamantane derivatives are known to interact with receptors and enzymes, modulating their activity and leading to therapeutic effects . The precise pathways and molecular targets involved can vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
1-(Dibromomethyl)adamantane can be compared with other adamantane derivatives such as:
1-Bromo-3-bromomethyl-adamantane: Similar in structure but with an additional bromine atom on the adamantane ring.
1-(Dichloromethyl)adamantane: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications.
1-(3-Methylbenzyl)adamantane: Features a benzyl group, providing different chemical and biological properties.
Eigenschaften
CAS-Nummer |
54808-00-3 |
|---|---|
Molekularformel |
C11H16Br2 |
Molekulargewicht |
308.05 g/mol |
IUPAC-Name |
1-(dibromomethyl)adamantane |
InChI |
InChI=1S/C11H16Br2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6H2 |
InChI-Schlüssel |
FIMUBZRKVRSPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


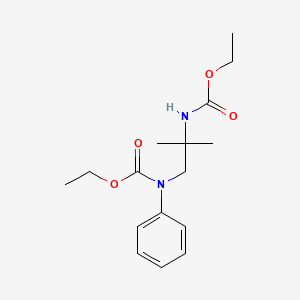

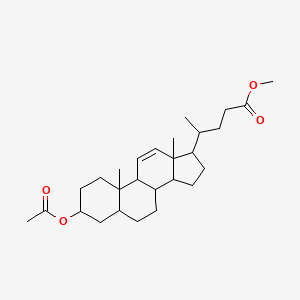
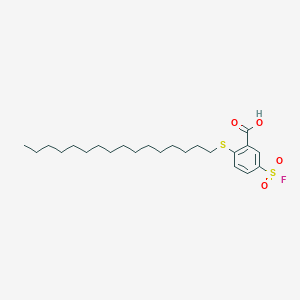



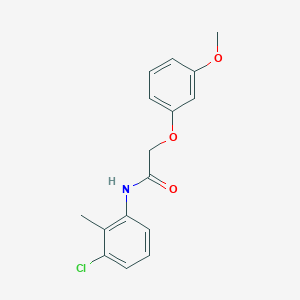
![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)
